molecular formula C16H21BrO3 B1293355 3'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898785-72-3

3'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No.: B1293355
CAS No.: 898785-72-3
M. Wt: 341.24 g/mol
InChI Key: ILAGKRUYPSLJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone: is an organic compound with the molecular formula C16H21BrO3 It is characterized by the presence of a bromine atom at the 3’ position and a 5,5-dimethyl-1,3-dioxan-2-yl group attached to a butyrophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves the following steps:

    Formation of the Dioxane Ring: The 5,5-dimethyl-1,3-dioxane-2-yl group can be synthesized by reacting the corresponding diol with an appropriate aldehyde or ketone under acidic conditions to form the dioxane ring.

    Coupling Reaction: The final step involves coupling the brominated phenone with the dioxane ring under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the phenone, converting it to an alcohol.

    Substitution: The bromine atom at the 3’ position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenones depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine:

    Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets. The bromine atom and the dioxane ring contribute to its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar structure but lacks the bromine atom and the butyrophenone moiety.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains a dioxane ring but differs in the rest of the structure.

Uniqueness: 3’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is unique due to the combination of the bromine atom, the dioxane ring, and the butyrophenone backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

1-(3-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrO3/c1-16(2)10-19-15(20-11-16)8-4-7-14(18)12-5-3-6-13(17)9-12/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAGKRUYPSLJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645912
Record name 1-(3-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-72-3
Record name 1-(3-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.